molecular formula C16H16ClFN2S B5701713 N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea

N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea

Cat. No. B5701713
M. Wt: 322.8 g/mol
InChI Key: HSKRYYTVTFEOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea is a synthetic compound that has been used in scientific research for its potential therapeutic applications. This compound is also known as CFT or WIN 35,065-2 and belongs to the family of phenethylamines. It is a potent and selective dopamine reuptake inhibitor and has been shown to have potential therapeutic applications for various neurological disorders.

Mechanism of Action

N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and movement. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in animals, which is indicative of its stimulant properties. It has also been shown to increase dopamine release in the brain, which is indicative of its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. This allows for more precise and targeted experiments. However, one limitation is that this compound is not widely available and can be expensive to synthesize.

Future Directions

There are several future directions for the study of N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea. One potential direction is the development of more potent and selective dopamine reuptake inhibitors for the treatment of neurological disorders. Another direction is the study of the long-term effects of this compound on dopamine regulation and potential neurotoxicity. Additionally, the potential use of this compound in combination with other drugs for the treatment of drug addiction is an area of interest for future research.

Synthesis Methods

The synthesis of N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea involves the reaction of 3-chlorophenylethylamine and 4-fluorobenzylisothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have potential in the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2S/c17-14-3-1-2-12(10-14)8-9-19-16(21)20-11-13-4-6-15(18)7-5-13/h1-7,10H,8-9,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKRYYTVTFEOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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